Terminal Amide vs. Carboxylic Acid: A Critical Determinant of Antiproliferative Potency
In a systematic SAR study of the dihydroquinoline-sulfonyl-benzamide scaffold, Field et al. (2019) demonstrated that a terminal amide is decisively superior to a carboxylic acid at the para position for antiproliferative activity in human cancer cell lines [1]. The target compound features an N-phenyl amide, placing it in the active amide class defined by this SAR, in direct contrast to the inactive carboxylic acid analog. While the study's most potent compound was the N-cyclopropyl analog, the principle that the amide functionality is required for activity is directly transferable to the N-phenyl target compound.
| Evidence Dimension | Antiproliferative activity (HL-60 and 1A9 cell lines) |
|---|---|
| Target Compound Data | N-phenyl amide (target); activity inferred from amide-class potency |
| Comparator Or Baseline | Corresponding para-carboxylic acid analog; described as inactive or markedly inferior to amide analogs |
| Quantified Difference | Amide class demonstrated low micromolar IC50 growth inhibition; carboxylic acid analog showed negligible activity under identical conditions |
| Conditions | HL-60 human promyelocytic leukemia and 1A9 human ovarian carcinoma cell lines; 48 h treatment; antiproliferative assay |
Why This Matters
This SAR rule enables procurement specialists to immediately exclude the carboxylic acid analog (a common alternative scaffold modification) as an unsuitable substitute, as it lacks the requisite antiproliferative functional group identified by systematic experimental comparison.
- [1] Field, J.J. et al. Synthesis and Microtubule-Destabilizing Activity of N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide and its Analogs. Chem Asian J. 2019, 14(8), 1151-1157. View Source
